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molecular formula C7H10O2S B132101 2-Acetyl-3-keto-4-methyl-4,5-dihydrothiophene CAS No. 142267-90-1

2-Acetyl-3-keto-4-methyl-4,5-dihydrothiophene

Cat. No. B132101
M. Wt: 158.22 g/mol
InChI Key: DIDRMTPJWQJALM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05201936

Procedure details

36.0 g (0.227 mol) of 2-acetyl-3-keto-4-methyl-4,5-dihydrothiophene are initially introduced into 260 ml of methylene chloride 21.9 ml of sulphuryl chloride in 260 ml of methylene chloride are then added dropwise at 0° C. While the sulphuryl chloride/methylene chloride mixture is added dropwise, a stream of nitrogen is passed into the solution to expel the HCl gas which is formed. When the addition is complete, stirring is continued for 30 minutes at 10°-15° C. The mixture is then introduced into 600 ml of water, and the organic phase is extracted with a 5% strength NaHCO3 solution, dried and concentrated in vacuo.
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
260 mL
Type
solvent
Reaction Step One
Quantity
260 mL
Type
solvent
Reaction Step One
Name
sulphuryl chloride methylene chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
600 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([CH:4]1[C:8](=[O:9])[CH:7]([CH3:10])[CH2:6][S:5]1)(=[O:3])[CH3:2].S(Cl)(Cl)(=O)=O.S(Cl)(Cl)(=O)=O.C(Cl)Cl.Cl>C(Cl)Cl.O>[C:1]([C:4]1[S:5][CH:6]=[C:7]([CH3:10])[C:8]=1[OH:9])(=[O:3])[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
36 g
Type
reactant
Smiles
C(C)(=O)C1SCC(C1=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Name
Quantity
260 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
260 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
sulphuryl chloride methylene chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl.C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
600 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are then added dropwise at 0° C
CUSTOM
Type
CUSTOM
Details
is formed
ADDITION
Type
ADDITION
Details
When the addition
EXTRACTION
Type
EXTRACTION
Details
the organic phase is extracted with a 5% strength NaHCO3 solution
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(C)(=O)C=1SC=C(C1O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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